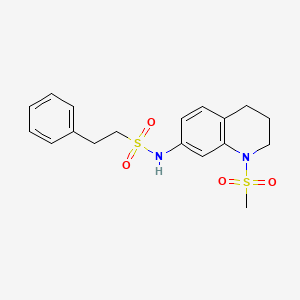

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethane-1-sulfonamide

Description

This compound features a 1,2,3,4-tetrahydroquinoline (THQ) core substituted at position 1 with a methanesulfonyl group and at position 7 with a 2-phenylethane-1-sulfonamide moiety.

Properties

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-25(21,22)20-12-5-8-16-9-10-17(14-18(16)20)19-26(23,24)13-11-15-6-3-2-4-7-15/h2-4,6-7,9-10,14,19H,5,8,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDGJGXPROPDCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline ring system. This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base. The resulting quinoline derivative is then subjected to sulfonylation using methanesulfonyl chloride under basic conditions to introduce the methylsulfonyl group.

The final step involves the reaction of the sulfonylated quinoline derivative with 2-phenylethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide groups to amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethane-1-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. 2-Phenylethane-1-Sulfonamide (2r)

- Structure : A simple sulfonamide lacking the THQ ring and methanesulfonyl group.

- Synthesis : Synthesized via Grignard reaction (56% yield after purification) with phenethylmagnesium bromide .

- Properties :

2.2. 4-(tert-Butyl)-N-(1-Isobutyryl-THQ-7-yl)Benzamide

- Structure : Shares the THQ-7-yl group but substitutes the methanesulfonyl with an isobutyryl group and the sulfonamide with a benzamide.

- Hazards : Classified as acutely toxic (oral, H302), skin irritant (H315), and respiratory irritant (H335) .

- Comparison : The benzamide group may reduce electrophilicity compared to sulfonamides, altering reactivity or toxicity profiles.

2.3. N-[2-(2,3-Dihydro-1-Benzofuran-5-yl)-2-(Dimethylamino)ethyl]-N'-(1-Methanesulfonyl-THQ-7-yl)Ethanediamide

- Structure : Retains the 1-methanesulfonyl-THQ-7-yl group but introduces an ethanediamide linker and dihydrobenzofuran substituent .

2.4. Pesticide Sulfonamides (e.g., Tolylfluanid)

- Structure: Dichlorinated sulfonamides with dimethylamino substituents .

- Use : Fungicides and pesticides.

Structural and Functional Analysis Table

Discussion of Key Findings

- Safety Considerations : Structural analogs like 4-(tert-butyl)-N-(1-isobutyryl-THQ-7-yl)benzamide exhibit acute toxicity and irritation risks , underscoring the need for rigorous safety profiling of the target compound.

- Functional Implications : The ethanediamide derivative demonstrates how linker modifications can influence molecular interactions, a strategy applicable to optimizing the target compound’s bioactivity.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethane-1-sulfonamide is a novel compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for researchers in pharmacology and related fields. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydroquinoline core substituted with a methanesulfonyl group and a phenylethane sulfonamide moiety. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C19H22N2O5S |

| Molecular Weight | 390.45 g/mol |

| IUPAC Name | This compound |

| SMILES | COc3ccc(C(=O)Nc2ccc1CCCN(c1c2)S(C)(=O)=O)c(OC)c3 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction.

- Introduction of Methanesulfonyl Group: Sulfonylation using methanesulfonyl chloride.

- Coupling with Phenylethane: This involves the reaction with phenylethane sulfonamide to form the final product.

The exact mechanism of action for this compound is still under investigation; however, preliminary studies suggest that it may interact with specific biological targets such as enzymes involved in protein synthesis and metabolic pathways. Notably, compounds with similar structures have been shown to inhibit methionyl-tRNA synthetase, which is crucial for protein synthesis in various organisms .

Antitumor Activity

Research has indicated that derivatives of tetrahydroquinoline exhibit notable antitumor properties. For instance, compounds similar to this compound have demonstrated significant in vitro antitumor activity with IC50 values lower than established chemotherapeutics like Doxorubicin .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Tetrahydroquinoline Derivatives: A study synthesized several tetrahydroquinoline derivatives and evaluated their antitumor efficacy. Compounds exhibited IC50 values ranging from 2.5 to 12.5 µg/mL, indicating higher potency compared to Doxorubicin .

- Inhibition Studies: Research focused on the inhibition of methionyl-tRNA synthetase by structurally similar compounds suggests that this compound could serve as a lead compound for antibiotic development targeting this enzyme .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.